molecular formula C15H23N5O2 B2447901 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide CAS No. 1172750-08-1

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide

Cat. No. B2447901
CAS RN: 1172750-08-1
M. Wt: 305.382
InChI Key: HPKJRKYMRAVOBS-UHFFFAOYSA-N
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Description

The compound “2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyridazine ring . The compound’s IUPAC name is 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for this compound is 1S/C10H14N4O/c1-6-7-5-11-14(10(2,3)4)8(7)9(15)13-12-6/h5,12H,1H2,2-4H3,(H,13,15) . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.25 . It is a solid at room temperature .

Scientific Research Applications

Antitumor Applications

The synthesis and evaluation of novel compounds related to 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide reveal potential antitumor activities. For example, the study of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates demonstrates significant inhibitory effects on various human tumor cell lines, including non-small cell lung cancer, melanoma, and leukemia. This suggests that modifications of the pyrazolo[3,4-d]pyridazin structure could lead to promising antitumor agents (Abonía et al., 2011).

Antimicrobial and Antifungal Activities

Compounds structurally related to 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide exhibit notable antimicrobial and antifungal properties. For instance, pyrazole-imidazole-triazole hybrids have shown remarkable potency against various microbial strains, with certain derivatives outperforming reference drugs like Fluconazole against fungi such as A. niger. This underscores the potential of pyrazolo[3,4-d]pyridazin derivatives in developing new antimicrobial and antifungal therapies (Punia et al., 2021).

Synthesis and Chemical Properties

The compound's structural framework facilitates the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceutical chemistry. Research into the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, which share a similar structural motif with 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide, highlights the versatile chemical properties that enable the development of inhibitors with potential therapeutic applications. Such studies demonstrate the compound's role in facilitating the exploration of novel chemical spaces (Huard et al., 2012).

Antioxidant Activity

The structural features of pyrazolo[3,4-d]pyridazin derivatives also lend themselves to investigations into antioxidant activities. Novel coordination complexes constructed from pyrazole-acetamide derivatives, including structures related to 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide, exhibit significant antioxidant properties. This aspect is crucial for the development of compounds that can mitigate oxidative stress, a factor in numerous diseases (Chkirate et al., 2019).

properties

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-6-7-16-12(21)9-19-14(22)13-11(10(2)18-19)8-17-20(13)15(3,4)5/h8H,6-7,9H2,1-5H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKJRKYMRAVOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide

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